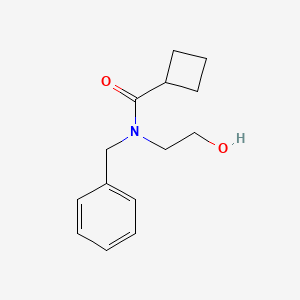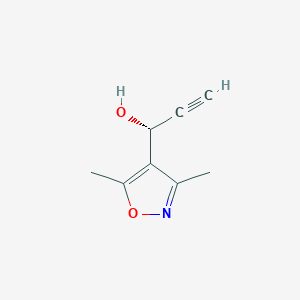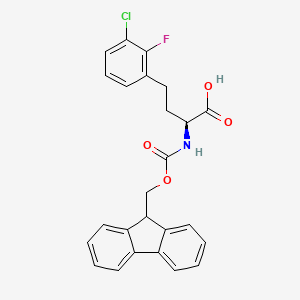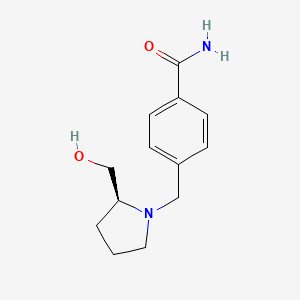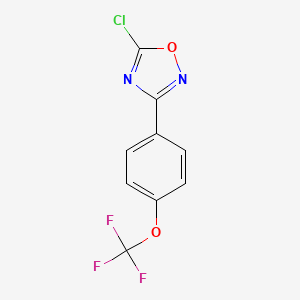
Methyl 3-(3-(4-chlorophenyl)acrylamido)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3-(4-chlorophenyl)acrylamido)propanoate is an organic compound with the molecular formula C13H14ClNO3. It is a derivative of propanoic acid and features a chlorophenyl group attached to an acrylamide moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-(4-chlorophenyl)acrylamido)propanoate typically involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base to form 4-chlorocinnamic acid. This intermediate is then reacted with methyl acrylate and a suitable catalyst to yield the final product. The reaction conditions often include temperatures ranging from 50°C to 100°C and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(3-(4-chlorophenyl)acrylamido)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acrylamide moiety to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 3-(3-(4-chlorophenyl)acrylamido)propanoic acid.
Reduction: Formation of 3-(3-(4-chlorophenyl)amino)propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(3-(4-chlorophenyl)acrylamido)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-(3-(4-chlorophenyl)acrylamido)propanoate involves its interaction with specific molecular targets. The acrylamide moiety can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The chlorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(4-chlorophenyl)propanoate
- Methyl 3-(3-(4-bromophenyl)acrylamido)propanoate
- Methyl 3-(3-(4-fluorophenyl)acrylamido)propanoate
Uniqueness
Methyl 3-(3-(4-chlorophenyl)acrylamido)propanoate is unique due to the presence of both the acrylamide and chlorophenyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the chlorophenyl group may provide enhanced stability and specific interactions with biological targets.
Propriétés
Formule moléculaire |
C13H14ClNO3 |
|---|---|
Poids moléculaire |
267.71 g/mol |
Nom IUPAC |
methyl 3-[[(Z)-3-(4-chlorophenyl)prop-2-enoyl]amino]propanoate |
InChI |
InChI=1S/C13H14ClNO3/c1-18-13(17)8-9-15-12(16)7-4-10-2-5-11(14)6-3-10/h2-7H,8-9H2,1H3,(H,15,16)/b7-4- |
Clé InChI |
QQWGLGLNJDFCHB-DAXSKMNVSA-N |
SMILES isomérique |
COC(=O)CCNC(=O)/C=C\C1=CC=C(C=C1)Cl |
SMILES canonique |
COC(=O)CCNC(=O)C=CC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


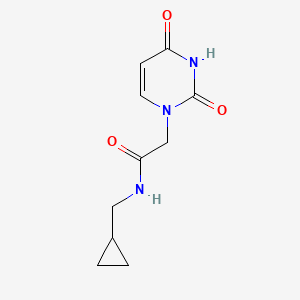
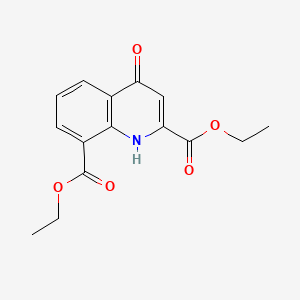
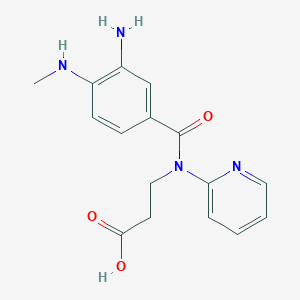
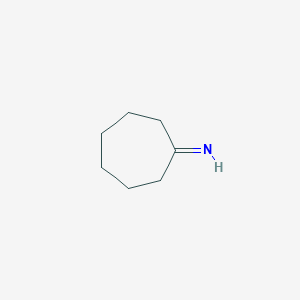

![2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde](/img/structure/B14902428.png)
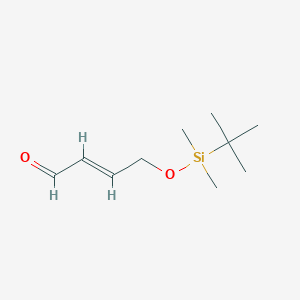
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B14902445.png)
